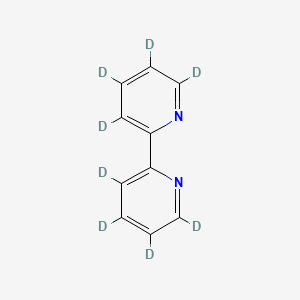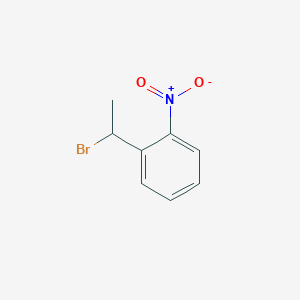
1-(1-Bromoethyl)-2-nitrobenzene
Übersicht
Beschreibung
1-(1-Bromoethyl)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromoethyl group attached to the first carbon of the benzene ring and a nitro group attached to the second carbon. This compound is utilized in the synthesis of quinolines, phenanthridines, and other nitrogen-containing heterocycles, which are important in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-2-nitrobenzene and its derivatives can be achieved through palladium0-mediated Ullmann cross-coupling reactions. This method involves the reaction of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives. These derivatives can then be converted into quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones using dihydrogen in the presence of Pd on C or TiCl3 in aqueous acetone .
Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-2-nitrobenzene is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromoethyl group. These substituents can affect the electronic structure of the benzene ring, as observed in similar compounds studied using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). The molecular orbital density of states of such adsorbates is modified due to molecule-molecule and molecule-substrate interactions .
Chemical Reactions Analysis
1-(1-Bromoethyl)-2-nitrobenzene can undergo various chemical reactions, including electrochemical reduction. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, which can further react with carbon dioxide . Similarly, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole . The radical anions of 1-bromo-4-nitrobenzene are also reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-2-nitrobenzene are influenced by its functional groups. The presence of the bromo and nitro groups can lead to multilayer formation on surfaces, as observed in bromo- and nitrobenzene, which is consistent with the charge transferred during the grafting process. The electron affinity and work function of such compounds can be altered by surface dipole effects and band bending, respectively . Additionally, the reactivity of the compound in different solvents, such as ionic liquids, can vary significantly compared to conventional solvents, suggesting that the solvent environment can stabilize charged products and promote reactivity .
Wissenschaftliche Forschungsanwendungen
Controlled Radical Polymerization of Styrene
- Application : (1-Bromoethyl)benzene has been used in the controlled radical polymerization of styrene . This process is used to create polymers with specific structures and properties.
Asymmetric Esterification of Benzoic Acid
- Application : (1-Bromoethyl)benzene has been used in the asymmetric esterification of benzoic acid . This process is used to create chiral compounds, which are important in many areas of chemistry and biology.
Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis of Chiral Molecules
- Application : (1-Bromoethyl)benzene has been used in the synthesis of chiral molecules . Chiral molecules are important in many areas of chemistry and biology, including drug development.
Synthesis of Bromine Terminated Polymers
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polymers .
Synthesis of Functionalized Polymers
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of functionalized polymers .
Synthesis of Chiral Molecules
- Application : (1-Bromoethyl)benzene has been used in the synthesis of chiral molecules . Chiral molecules are important in many areas of chemistry and biology, including drug development.
Synthesis of Bromine Terminated Polymers
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polymers .
Synthesis of Functionalized Polymers
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIGGSCRYVAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505442 | |
| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2-nitrobenzene | |
CAS RN |
69642-00-8 | |
| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



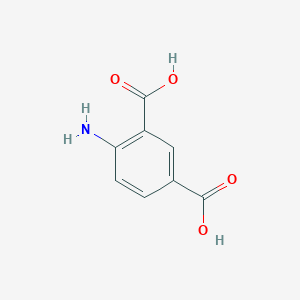
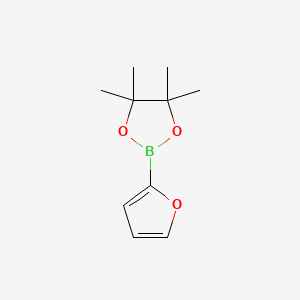
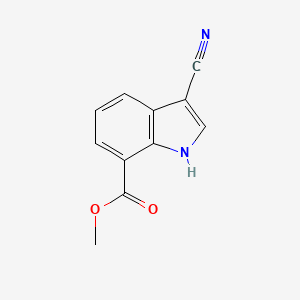
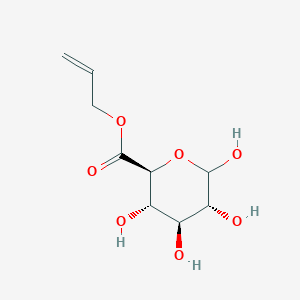

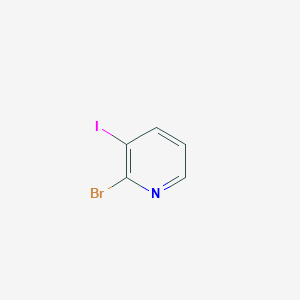
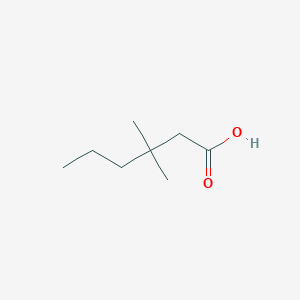
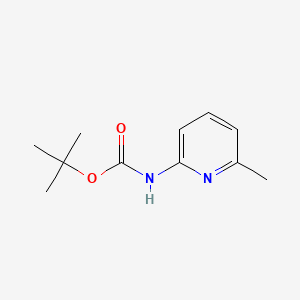
![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

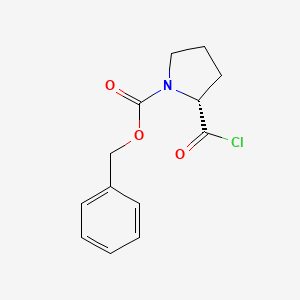
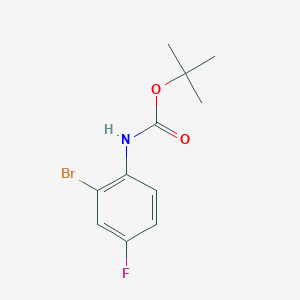
![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)
